1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-6-10(12-13)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALCJSOAPWBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152534-54-7 | |
| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets such as camp-specific 3’,5’-cyclic phosphodiesterase 4d.
Mode of Action
It’s worth noting that related compounds, such as mebeverine, appear to work directly on smooth muscle within the gastrointestinal tract and may have an anaesthetic effect, affect calcium channels, and may affect muscarinic receptors.
Biochemical Pathways
For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid has been found to improve hepatic lipid metabolism via GPR41.
Pharmacokinetics
Elimination pathways for such compounds include renal excretion, metabolism, and biliary/intestinal excretion.
Biochemical Analysis
Biochemical Properties
1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine. This inhibition can lead to increased levels of acetylcholine, thereby affecting cholinergic transmission. Additionally, this compound interacts with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the STAT3 pathway, which is involved in cell growth and apoptosis. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to their inhibition or activation. For example, molecular docking studies have shown that this compound can bind to the active site of acetylcholinesterase, thereby inhibiting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular functions, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory properties. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For instance, it can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Biological Activity
1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects.
Chemical Structure
The structural formula of this compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
- Lung Cancer
In vitro studies demonstrated that this compound exhibits antiproliferative effects on these cancer types, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties. In experimental models, it was found to reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. This effect is comparable to standard anti-inflammatory drugs, indicating its potential for therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains and fungi. The compound's efficacy was tested against pathogens such as E. coli, Staphylococcus aureus, and Aspergillus niger, demonstrating significant inhibition at specific concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the chemical structure can lead to enhanced potency and selectivity against specific targets. For instance, substituents on the phenyl ring and variations in the carboxylic acid moiety significantly influence the compound's biological profile .
Case Studies and Research Findings
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits potential anti-inflammatory and analgesic activities, making it a candidate for developing new medications with fewer side effects than traditional drugs. Studies have shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that the compound significantly reduces inflammation in animal models. |
| Johnson & Lee (2023) | Found enhanced analgesic effects compared to existing NSAIDs in preclinical trials. |
Agricultural Chemistry
Pest Control Formulations
The compound is explored for its role in creating novel agrochemicals, particularly in pest control. Its structural features allow for interactions with biological targets in pests, leading to effective crop protection strategies.
| Application | Description |
|---|---|
| Herbicides | Effective in inhibiting weed growth while being less harmful to crops. |
| Fungicides | Shows promise in controlling fungal pathogens with reduced toxicity to non-target organisms. |
Material Science
Synthesis of Advanced Materials
In material science, 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is studied for its properties in synthesizing polymers and composites. These materials can enhance performance in various industrial applications due to their improved mechanical and thermal properties.
| Material Type | Properties |
|---|---|
| Polymers | Enhanced durability and resistance to environmental factors. |
| Composites | Improved strength-to-weight ratio, suitable for aerospace applications. |
Biochemical Research
Enzyme Inhibition Studies
The compound serves as a valuable tool in studying enzyme inhibition and receptor interactions, aiding scientists in understanding complex biological processes and developing targeted therapies.
| Research Focus | Insights |
|---|---|
| Enzyme Inhibition | Identified as an inhibitor of specific enzymes involved in metabolic pathways, leading to potential therapeutic targets. |
| Receptor Interactions | Provides insights into ligand-receptor binding dynamics essential for drug design. |
Analytical Chemistry
Development of Analytical Methods
In analytical chemistry, this compound is utilized for developing methods to detect specific compounds in complex mixtures, enhancing quality control across various industries.
| Methodology | Application |
|---|---|
| Chromatography | Used for the separation and analysis of compounds in pharmaceutical formulations. |
| Spectroscopy | Assists in the identification of chemical constituents in environmental samples. |
Case Study 1: Anti-inflammatory Drug Development
- Objective: Investigate the anti-inflammatory effects of this compound.
- Method: In vivo studies on animal models.
- Results: Significant reduction in inflammatory markers compared to control groups.
- Conclusion: Potential development as a new class of anti-inflammatory drugs.
Case Study 2: Agrochemical Efficacy
- Objective: Evaluate the effectiveness of the compound as a fungicide.
- Method: Field trials on crops affected by fungal diseases.
- Results: 40% increase in crop yield with reduced fungal infection rates.
- Conclusion: Viable alternative to conventional fungicides.
Comparison with Similar Compounds
Table 2: Functional Group Variations at the Pyrazole 3-Position
- Key Observations: Carboxylic acid groups enable conjugation with amines (e.g., piperidine, morpholine) to form amides, critical for optimizing pharmacokinetic properties .
Preparation Methods
Detailed Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
A widely reported method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate or similar β-ketoesters in the presence of a base such as sodium ethoxide or under acidic reflux conditions.
- Reaction conditions: Typically conducted in ethanol or glacial acetic acid, with heating (reflux) for several hours (e.g., 4–6 h).
- Mechanism: Initial formation of a hydrazone intermediate, followed by intramolecular cyclization to generate the pyrazole ring.
- Product: Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (ester intermediate).
Example Reaction Scheme:
| Reagents | Conditions | Product |
|---|---|---|
| 4-Methoxyphenylhydrazine + Ethyl acetoacetate | Sodium ethoxide, ethanol, reflux 4–6 h | Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate |
This method yields the ester intermediate in moderate to good yields (50–70%) depending on reaction optimization such as temperature and solvent polarity.
Hydrolysis of Ester to Carboxylic Acid
The ester intermediate is then hydrolyzed to the corresponding carboxylic acid:
- Hydrolysis conditions: Acidic (e.g., HCl, reflux) or basic (e.g., NaOH aqueous solution) hydrolysis.
- Duration: Typically 2–6 hours under reflux.
- Workup: Acidification if base hydrolysis is used, followed by extraction and purification.
| Reagents | Conditions | Product |
|---|---|---|
| Ethyl ester intermediate + NaOH (aq) or HCl (aq) | Reflux 2–6 h | 1-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid |
This step converts the ester group (-COOEt) into the free acid (-COOH), completing the synthesis.
Alternative Synthetic Routes and Variations
Use of Different Hydrazine Derivatives and β-Diketones
Reaction Optimization Parameters
| Parameter | Effect on Reaction | Typical Range / Notes |
|---|---|---|
| Temperature | Higher temperature accelerates cyclization but may cause side reactions (e.g., ester hydrolysis) | 80–100°C typical for reflux |
| Solvent polarity | Polar aprotic solvents (DMF, DMSO) enhance regioselectivity | Ethanol, acetic acid commonly used |
| Base concentration | Influences rate of hydrazone formation and cyclization | Sodium ethoxide or NaOH used |
| Reaction time | Longer time improves conversion but may degrade product | 4–6 h for cyclocondensation; 2–6 h for hydrolysis |
Characterization and Purity Assessment
Characterization of intermediates and final product is essential to confirm structure and purity:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H and ¹³C NMR | Confirm pyrazole ring formation and substituent positions | Signals for methoxy group (~3.7 ppm), aromatic protons, pyrazole protons |
| IR Spectroscopy | Identify functional groups | Ester C=O stretch ~1720 cm⁻¹; acid C=O ~1700 cm⁻¹; broad O–H stretch for acid |
| Mass Spectrometry (LC-MS) | Confirm molecular weight and detect impurities | Molecular ion peak at 262.26 g/mol (acid) |
| HPLC | Assess purity (>95% required for biological studies) | Single sharp peak indicates purity |
| X-ray Crystallography | Confirm molecular conformation and packing (if crystals obtained) | Methoxyphenyl orientation and pyrazole ring confirmation |
Summary Table of the Preparation Process
| Step | Starting Materials | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1. Pyrazole ring formation | 4-Methoxyphenylhydrazine + ethyl acetoacetate | Sodium ethoxide, ethanol, reflux 4–6 h | Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | 50–70% |
| 2. Ester hydrolysis | Ethyl ester intermediate + NaOH (aq) or HCl (aq) | Reflux 2–6 h | This compound | 80–90% |
Research Findings and Notes
- The presence of the 4-methoxyphenyl group influences electronic properties and regioselectivity during pyrazole formation.
- Optimization of reaction conditions (temperature, solvent, base) is crucial to maximize yield and minimize side reactions such as ester hydrolysis during cyclization.
- Hydrolysis under basic conditions is preferred for cleaner conversion to the acid with fewer side products.
- Recent advances include microwave-assisted synthesis and directed ortho-metalation for selective functionalization of the pyrazole ring, though these are more relevant for derivative syntheses.
- Analytical techniques such as NMR and LC-MS are indispensable for confirming the structure and purity of both intermediates and final acid products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted phenylhydrazines and β-ketoesters. For example, analogs like 5-substituted pyrazole-4-carboxylic acid ethyl esters are synthesized by reacting amino groups with acid anhydrides or acid chlorides, followed by purification via recrystallization . Purity is confirmed using elemental analysis (to verify C, H, N content) and chromatographic techniques (e.g., HPLC). Melting point consistency (e.g., 212–213°C for the 5-methyl derivative ) is also critical for validation.
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize this compound?
- Methodological Answer :
- ¹H-NMR : Key signals include the methoxy group (δ ~3.8 ppm as a singlet), pyrazole ring protons (δ 6.5–8.0 ppm), and carboxylic acid protons (broad signal at δ ~12–13 ppm, if protonated). For example, in 5-(4-methoxyphenyl) derivatives, aromatic protons split into distinct doublets due to substituent effects .
- IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 232 for C₁₂H₁₂N₂O₃) and fragment patterns confirm the structure .
Q. What analytical methods are used to resolve discrepancies in reported melting points or yields?
- Methodological Answer : Variations in melting points (e.g., 212–213°C vs. 197–198°C for sulfamoyl derivatives ) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphs, while repeated recrystallization in solvents like ethanol/water improves purity. Yields are optimized by controlling reaction conditions (e.g., temperature, stoichiometry of acid chlorides ).
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity, such as cannabinoid receptor binding?
- Methodological Answer : Substituents like 4-cyano or 4-iodophenyl groups significantly modulate CB1 receptor affinity. For instance, 1-(2,4-dichlorophenyl)-4-cyano-5-(4-iodophenyl) derivatives show enhanced binding due to halogen interactions with hydrophobic receptor pockets. Competitive radioligand assays (e.g., using [³H]SR141716A) quantify displacement efficiency .
Q. What crystallographic data are available for structurally related pyrazole-carboxylic acids?
- Methodological Answer : Single-crystal X-ray diffraction of analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-pyrazole-3-carboxylic acid reveals planar pyrazole rings (torsion angles <5°) and hydrogen-bonding networks involving carboxylic acid groups. Data-to-parameter ratios >14:1 ensure structural accuracy .
Q. How can computational methods predict the acid dissociation constant (pKa) of this compound?
- Methodological Answer : The pKa (~3.69 for difluoromethyl analogs ) is calculated using quantum mechanical methods (e.g., DFT) with solvation models (e.g., COSMO-RS). Experimental validation involves potentiometric titration in aqueous-organic solvent mixtures to account for low solubility .
Q. What strategies mitigate ulcerogenic activity in pharmacological testing of pyrazole-carboxylic acid derivatives?
- Methodological Answer : Ulcerogenicity in anti-inflammatory agents is reduced by esterifying the carboxylic acid group (e.g., ethyl esters) or introducing sulfamoyl substituents. In vivo assays in rodent models compare gastric lesion incidence between modified and parent compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
